(4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE
Description
(4-Fluorophenyl){4-[4-(2-methoxyphenyl)piperazino]piperidino}methanone is a complex organic compound featuring a methanone core linked to a 4-fluorophenyl group and a piperidine-piperazine hybrid scaffold substituted with a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-29-22-5-3-2-4-21(22)26-16-14-25(15-17-26)20-10-12-27(13-11-20)23(28)18-6-8-19(24)9-7-18/h2-9,20H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIMNAYNMINREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and various catalysts. The reaction conditions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification of Analogs
Similar compounds are categorized based on shared features:
- Fluorophenyl-methanone backbone: Presence of a 4-fluorophenyl group attached to a ketone.
- Piperazine/piperidine scaffolds : Nitrogen-containing heterocycles influencing pharmacokinetics.
- Substituent variations: Modifications in aromatic rings (e.g., methoxy, trifluoromethyl) or core structures (e.g., azetanone, benzimidazole).
Key Analogs and Their Properties
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Functional Group Impact on Properties
- Fluorine substitution : Enhances metabolic stability and lipophilicity, as seen in EP-standardized fluorophenyl-benzimidazoles .
- Methoxy groups : Increase solubility and modulate receptor binding, contrasting with the electron-withdrawing trifluoromethyl group in compound 21 .
- Piperazine vs. piperidine : Piperazine’s additional nitrogen may improve aqueous solubility compared to piperidine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
